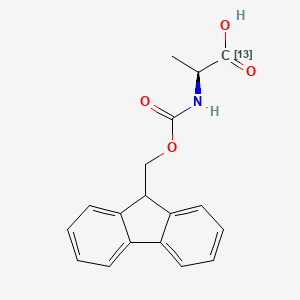

Fmoc-Ala-OH-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i17+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-ADMDGPAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of Fmoc-Ala-OH-1-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine-1-¹³C (Fmoc-Ala-OH-1-¹³C), an isotopically labeled amino acid crucial for advancements in peptide synthesis, proteomics, and structural biology. The incorporation of a ¹³C isotope at the carboxyl carbon position provides a valuable tool for mass spectrometry-based applications and nuclear magnetic resonance (NMR) studies.

Synthesis of Fmoc-Ala-OH-1-¹³C

The synthesis of Fmoc-Ala-OH-1-¹³C is achieved through the protection of the amino group of L-Alanine-1-¹³C with the fluorenylmethoxycarbonyl (Fmoc) group. The most common and efficient method involves the reaction of the isotopically labeled alanine with an activated Fmoc derivative, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[1][2]

Experimental Protocol

This protocol outlines a standard procedure for the synthesis of Fmoc-Ala-OH-1-¹³C.

Materials:

-

L-Alanine-1-¹³C

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Carbonate (Na₂CO₃)

-

Dioxane

-

Deionized Water

-

Diethyl Ether

-

Ethyl Acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-Alanine-1-¹³C (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane in a round-bottom flask.[1][2]

-

Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (approximately 5 equivalents) to raise the pH, followed by the portion-wise addition of Fmoc-OSu (approximately 1.5 equivalents).[1][2]

-

Reaction: Allow the mixture to stir at room temperature for 18-24 hours.[1][2] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove any insoluble material.[1]

-

Wash the filtrate with diethyl ether (three times) to remove unreacted Fmoc-OSu and other non-polar impurities.[1][2]

-

Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This protonates the carboxylic acid, leading to the precipitation of the product.[1]

-

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (three times).[1][2]

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[1]

Purification of Fmoc-Ala-OH-1-¹³C

Purification of the crude product is essential to remove unreacted starting materials and byproducts to achieve the high purity required for peptide synthesis. The primary methods for purification are recrystallization and High-Performance Liquid Chromatography (HPLC).

Recrystallization

Recrystallization is a common and effective method for purifying the crude Fmoc-Ala-OH-1-¹³C.[1]

Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate.

-

Slowly add a non-polar solvent, like hexanes, until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature and then further cool in an ice bath to promote crystallization.

-

Collect the white solid precipitate by filtration, wash with a cold solvent mixture (e.g., ethyl acetate/hexanes), and dry under vacuum.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, reversed-phase HPLC is the method of choice.

Protocol:

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

-

Detection: UV detection at 220 nm is suitable for monitoring the elution of the Fmoc-containing compound.[3]

-

Procedure:

-

Dissolve the crude product in a suitable solvent (e.g., a small amount of the initial mobile phase).

-

Inject the sample onto the HPLC column.

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a white powder.

-

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of Fmoc-Ala-OH-1-¹³C.

Table 1: Synthesis and Physical Properties

| Parameter | Value | Reference |

| Reaction Yield | Typically >90% | [2] |

| Molecular Formula | C₁₇¹³CH₁₇NO₄ | [4] |

| Molecular Weight | 312.32 g/mol | [4][5][6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 147-153 °C | [5][6] |

| Storage Temperature | 2-8°C | [5][6] |

Table 2: Purity and Characterization

| Parameter | Specification | Reference |

| Chemical Purity (HPLC) | ≥98% | [8] |

| Isotopic Purity | ≥99 atom % ¹³C | [5][6] |

| Optical Activity ([α]20/D) | -18°, c = 1 in DMF | [5][6] |

Applications in Research and Drug Development

Fmoc-Ala-OH-1-¹³C is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of isotopically labeled peptides. These labeled peptides serve as internal standards in quantitative proteomics and mass spectrometry-based assays, enabling precise protein quantification.[7] Furthermore, the ¹³C label acts as a probe in NMR spectroscopy to facilitate structure determination and the study of protein dynamics.[9] The site-specific incorporation of ¹³C allows for detailed investigation of local protein environments, conformational changes, and interactions with other molecules, which is critical in drug discovery and development.[10]

Signaling Pathways and Experimental Workflows

The primary application of Fmoc-Ala-OH-1-¹³C is within the experimental workflow of solid-phase peptide synthesis (SPPS). The logical flow involves the sequential addition of amino acids to a growing peptide chain on a solid support.

References

- 1. benchchem.com [benchchem.com]

- 2. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 3. phenomenex.com [phenomenex.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound 99 atom % 13C | 202326-53-2 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. L-Alanine-ð-Fmoc (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. ukisotope.com [ukisotope.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Fmoc-L-alanine-1-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-alanine-1-13C is a stable isotope-labeled amino acid derivative that is a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of a carbon-13 isotope at the carboxyl position provides a distinct mass shift, making it an invaluable tool for quantitative proteomics, drug metabolism studies, and the structural analysis of peptides and proteins by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols.

Core Properties and Specifications

Fmoc-L-alanine-1-13C is chemically identical to its unlabeled counterpart, with the exception of its isotopic composition. This allows for its seamless integration into standard peptide synthesis workflows while enabling precise tracking and quantification.

| Property | Value |

| CAS Number | 202326-53-2[1] |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-alanine-1-13C, L-Alanine-1-13C, N-Fmoc[1] |

| Linear Formula | CH3CH(NH-Fmoc)13CO2H[1] |

| Molecular Weight | 312.32 g/mol |

| Isotopic Purity | ≥99 atom % 13C[1] |

| Appearance | White to off-white solid[2] |

| Melting Point | 147-153 °C (lit.)[1] |

| Optical Activity | [α]20/D -18°, c = 1 in DMF[1] |

| Mass Shift | M+1[1] |

| Primary Application | Peptide synthesis[1] |

| Technique Suitability | Bio NMR[1] |

| Storage Temperature | 2-8°C[1] |

Synthesis of Fmoc-L-alanine-1-13C

The synthesis of Fmoc-L-alanine-1-13C is analogous to the standard procedure for preparing Fmoc-protected amino acids. The key distinction is the use of the isotopically labeled starting material, L-Alanine-1-13C. The most common method involves the reaction of L-Alanine-1-13C with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Experimental Protocol: Synthesis of Fmoc-L-alanine-1-13C

This protocol is adapted from general procedures for the synthesis of Fmoc-amino acids.

Materials:

-

L-Alanine-1-13C

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na2CO3)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-Alanine-1-13C (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane.

-

Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (5 equivalents) followed by the portion-wise addition of Fmoc-OSu (1.5 equivalents).

-

Reaction: Allow the mixture to stir at room temperature for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove any insoluble material.

-

Wash the filtrate with diethyl ether (3x) to remove unreacted Fmoc-OSu and other non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the carboxylic acid and cause the product to precipitate.

-

Extract the product into ethyl acetate (3x).

-

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Purification: The crude Fmoc-L-alanine-1-13C can be further purified by recrystallization, typically from an ethyl acetate/hexanes solvent system, to yield a white solid.

References

physical and chemical properties of Fmoc-Ala-OH-1-13C

An In-depth Technical Guide to the Physical and Chemical Properties of Fmoc-Ala-OH-1-¹³C

For researchers, scientists, and drug development professionals, N-(9-Fluorenylmethoxycarbonyl)-L-alanine-1-¹³C (Fmoc-Ala-OH-1-¹³C) is a critical reagent for site-specific stable isotope labeling in peptides and proteins. This guide provides a comprehensive overview of its core physical and chemical properties, experimental applications, and relevant data presented in a clear, structured format. The incorporation of a ¹³C isotope at the carboxyl position of alanine provides a valuable tool for a range of applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based proteomics.[1][2]

Core Properties and Specifications

Fmoc-Ala-OH-1-¹³C is an N-terminally protected form of the amino acid L-alanine, where the carbon atom of the carboxylic acid group is the ¹³C isotope.[3][4][5][6] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), as it is stable under a variety of conditions but can be readily removed by a base, such as piperidine, allowing for the sequential addition of amino acids to a growing peptide chain.[1][2][7]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of Fmoc-Ala-OH-1-¹³C is provided in the table below. This information is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₁₇¹³CH₁₇NO₄ |

| Linear Formula | CH₃CH(NH-Fmoc)¹³CO₂H[3][4][5] |

| Molecular Weight | 312.32 g/mol [3][4][5] |

| Appearance | White to off-white solid powder[7] |

| Melting Point | 147-153 °C[3][4][7] |

| Optical Activity | [α]20/D -18°, c = 1 in DMF[3][4][7] |

| Isotopic Purity | 99 atom % ¹³C[3][4][7] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[7] |

| Storage Temperature | 2-8°C[3][4] |

| CAS Number | 202326-53-2[3][4] |

Spectroscopic Identifiers

| Identifier | Value |

| SMILES String | C--INVALID-LINK----INVALID-LINK--=O[3][4] |

| InChI | 1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i17+1[3][4] |

| InChI Key | QWXZOFZKSQXPDC-ADMDGPAWSA-N[3][4] |

Experimental Protocols

The primary application of Fmoc-Ala-OH-1-¹³C is in solid-phase peptide synthesis (SPPS) to introduce a site-specific isotopic label.[1][7]

General Protocol for Incorporation via Fmoc-Based SPPS

This protocol outlines the manual incorporation of Fmoc-Ala-OH-1-¹³C into a peptide sequence.

Materials:

-

Fmoc-Ala-OH-1-¹³C

-

Appropriate solid support resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Washing solvents (e.g., Dichloromethane (DCM), DMF)

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: The resin is swollen in DMF within a reaction vessel for 15-30 minutes.[8]

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating it with a 20% piperidine solution in DMF.[1][8] This is typically a two-step process: a short treatment of 3-5 minutes, followed by a longer treatment of 15-20 minutes.[8] The resin is then thoroughly washed with DMF.[1][8]

-

Amino Acid Coupling:

-

In a separate vial, Fmoc-Ala-OH-1-¹³C (typically 3-5 equivalents) and a coupling reagent are dissolved in DMF.[8]

-

A base, such as DIPEA (2 equivalents), is added to activate the amino acid.[8]

-

This activated amino acid solution is then added to the deprotected resin.[1]

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature.[8] The completion of the reaction can be monitored using a ninhydrin (Kaiser) test.[8]

-

-

Washing: The resin is washed extensively with DMF to remove any unreacted reagents.[1][8]

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.[1][8]

-

Final Deprotection and Cleavage: After the final amino acid is coupled, the terminal Fmoc group is removed. The peptide is then cleaved from the resin support and side-chain protecting groups are removed using a cleavage cocktail.[1][8]

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][8]

Validation of ¹³C Incorporation

The successful incorporation of the ¹³C-labeled alanine can be verified using the following techniques:

-

Mass Spectrometry: The final peptide will exhibit a mass increase of +1 Dalton compared to its unlabeled counterpart, which can be readily detected.[9]

-

NMR Spectroscopy: A 1D ¹³C NMR spectrum will show characteristic signals for the labeled carbonyl carbon, confirming its presence.[9] For more detailed analysis, 2D correlation spectra such as ¹H-¹³C HSQC can be employed.[9]

Applications in Research and Drug Development

The site-specific labeling of peptides and proteins with Fmoc-Ala-OH-1-¹³C has significant applications in:

-

Structural Biology: The ¹³C label serves as a valuable probe in NMR spectroscopy for elucidating the three-dimensional structures of peptides and proteins by providing key distance and dihedral angle restraints.[1][2]

-

Protein Dynamics and Folding: Isotope labeling allows for the study of protein dynamics and conformational changes in response to ligand binding or environmental changes.[1]

-

Drug Discovery: Labeled peptides can be used in binding assays and to investigate interactions with small molecules or other proteins, aiding in the design and development of new therapeutics.[1]

-

Quantitative Proteomics: Peptides containing ¹³C-labeled amino acids can be used as internal standards for the accurate quantification of proteins in complex biological samples.[2]

Visualized Workflows

The following diagrams illustrate the key experimental processes involving Fmoc-Ala-OH-1-¹³C.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound 13C 99atom 202326-53-2 [sigmaaldrich.com]

- 4. This compound 99 atom % 13C | 202326-53-2 [sigmaaldrich.com]

- 5. This compound 13C 99atom 202326-53-2 [sigmaaldrich.com]

- 6. This compound 99 atom % 13C | 202326-53-2 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Technical Guide: Solubility Profile of Fmoc-Ala-OH-1-¹³C in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH), with a specific focus on its isotopically labeled variant, Fmoc-Ala-OH-1-¹³C. Understanding the solubility of this critical raw material is paramount for its effective use in solid-phase peptide synthesis (SPPS), ensuring efficient stock solution preparation, and achieving successful coupling reactions.

A Note on Isotopic Labeling: Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. In Fmoc-Ala-OH-1-¹³C, the carboxylic acid carbon is replaced with a stable, non-radioactive ¹³C isotope.[1][2] This substitution is primarily used for tracking the molecule in metabolic studies or for analysis via mass spectrometry and NMR spectroscopy.[1][3] Crucially, the substitution of a ¹²C atom with a ¹³C atom results in a negligible change in the physicochemical properties of the molecule, including its solubility. Therefore, the data presented in this guide for the unlabeled Fmoc-Ala-OH can be reliably applied to its ¹³C-labeled counterpart.

Quantitative Solubility Data

The solubility of Fmoc-Ala-OH is highly dependent on the polarity of the solvent. It exhibits excellent solubility in polar aprotic solvents commonly used in peptide synthesis, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Formula | Type | Concentration | Molarity (Approx.) | Observation | Source Citation |

| Dimethylformamide | C₃H₇NO | Polar Aprotic | 25 mmole in 50 mL | 0.5 M | Clearly Soluble | [4][5][6] |

| Dimethyl sulfoxide | C₂H₆OS | Polar Aprotic | 50 mg/mL | 160.6 mM | Soluble (ultrasonic recommended) | [7] |

| Dimethyl sulfoxide | C₂H₆OS | Polar Aprotic | 100 mg/mL (DL-form) | 321.2 mM | Soluble (ultrasonic recommended) | [8][9] |

| Chloroform | CHCl₃ | Nonpolar | Not Specified | - | Soluble | [10] |

| Methanol | CH₃OH | Polar Protic | Not Specified | - | Soluble | [10] |

| Water | H₂O | Polar Protic | Not Specified | - | Insoluble | [10] |

| PolarClean | C₈H₁₅NO₃ | Polar Aprotic | > 0.4 M | > 400 mM | Soluble | [11] |

Experimental Protocol: Equilibrium Solubility Determination

This section details a standardized protocol for determining the equilibrium solubility of Fmoc-Ala-OH-1-¹³C in an organic solvent of interest. This method, often referred to as the shake-flask method, is a reliable way to measure the thermodynamic solubility of a compound.

1. Materials and Equipment:

-

Fmoc-Ala-OH-1-¹³C (powder form)

-

High-purity organic solvents (e.g., DMF, DMSO, NMP, Acetonitrile)

-

Analytical balance (readable to 0.01 mg)

-

2 mL glass vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of handling vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated micropipettes and tips

-

Syringe filters (0.22 µm)

2. Procedure:

-

Preparation: Add an excess amount of Fmoc-Ala-OH-1-¹³C powder to several pre-weighed 2 mL glass vials. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Subsequently, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining suspended solid.

-

Sample Collection and Dilution: Carefully collect a known aliquot of the clear supernatant without disturbing the solid pellet. Perform a precise serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the precise concentration of the dissolved Fmoc-Ala-OH-1-¹³C.

-

Calculation: Calculate the original concentration in the saturated supernatant, taking the dilution factor into account. The result is the equilibrium solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or Molarity.

Visualized Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: A flowchart of the shake-flask method for determining equilibrium solubility.

References

- 1. benchchem.com [benchchem.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Fmoc-Ala-OH Novabiochem 35661-39-3 [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Fmoc-Ala-OH Novabiochem® | 35661-39-3 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Fmoc-Ala-OH | 35661-39-3 | FF16396 | Biosynth [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

proper storage and handling of 13C labeled Fmoc-alanine

An In-depth Technical Guide to the Proper Storage and Handling of ¹³C Labeled Fmoc-Alanine

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the integrity and stability of these reagents is paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive overview of the proper storage and handling of ¹³C labeled N-(9-Fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH-¹³C₃), a critical building block in solid-phase peptide synthesis (SPPS), quantitative proteomics, and metabolic research.

Core Properties and Specifications

Fmoc-Ala-OH-¹³C₃ is chemically identical to its unlabeled counterpart, with the exception of the incorporation of three carbon-13 isotopes, which provides a distinct mass shift for use in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its physical and chemical properties are crucial for its proper handling and application.

Table 1: Physicochemical Properties of Fmoc-Ala-OH-¹³C₃

| Property | Value | Reference |

| Chemical Formula | ¹³C₃C₁₅H₁₇NO₄ | [2] |

| Molecular Weight | 314.31 g/mol | [1][3] |

| Isotopic Purity | ≥99 atom % ¹³C | [1][3] |

| Chemical Purity | ≥98% | [4][5] |

| Appearance | White to off-white solid | [1][3] |

| Melting Point | 147-153 °C | [1][3] |

| Mass Shift | M+3 | [1][3] |

Proper Storage and Stability

The stability of Fmoc-Ala-OH-¹³C₃ is critical to prevent its degradation and ensure the success of synthetic and analytical procedures. Improper storage can lead to the degradation of the Fmoc group or the amino acid itself.

Recommended Storage Conditions:

For long-term storage, Fmoc-Ala-OH-¹³C₃ should be stored as a solid powder under specific conditions to maintain its integrity. When dissolved in a solvent for experimental use, storage conditions become even more critical.

Table 2: Recommended Storage Conditions for Fmoc-Ala-OH-¹³C₃

| Form | Storage Temperature | Duration | Additional Notes | Reference |

| Solid Powder | -20°C | Up to 3 years | Store in a desiccated environment, protected from light. | [6] |

| Solid Powder | +2°C to +8°C | Not specified | Store refrigerated, desiccated, and protected from light. | [4][5] |

| In Solvent | -80°C | Up to 6 months | Use an appropriate anhydrous solvent. | [6] |

Stability Considerations:

-

Freeze-Thaw Cycles: While many metabolite standards are stable for up to 10 freeze-thaw cycles, some amino acids can show variability.[7][8] It is recommended to aliquot standard solutions into single-use volumes to minimize the effects of repeated freeze-thaw cycles.[8]

-

Prolonged Storage: Storing standard mixes of amino acids for longer than two weeks, even under refrigerated or frozen conditions, may lead to degradation.[7][8]

-

Chemical Purity: The presence of impurities, such as residual free amino acids, can promote the autocatalytic cleavage of the Fmoc group during storage, reducing the reagent's stability. When using Fmoc-OSu as a protecting agent, an impurity of Fmoc-β-Ala-OH can form, which may require purification.[9][10]

Handling and Safety Precautions

While ¹³C is a stable, non-radioactive isotope, proper laboratory hygiene and safety practices should always be followed when handling Fmoc-Ala-OH-¹³C₃.[7][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.

-

Ventilation: Handle the compound in a well-ventilated area to minimize inhalation.[7]

-

Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly after handling the compound.[7]

-

Cross-Contamination: In quantitative studies, preventing cross-contamination between "light" (unlabeled) and "heavy" (labeled) samples is critical for accuracy. Use dedicated and thoroughly cleaned equipment.[7]

Experimental Protocols

The primary application of Fmoc-Ala-OH-¹³C₃ is in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the coupling of Fmoc-Ala-OH-¹³C₃ in an SPPS workflow.

Protocol: Fmoc-Ala-OH-¹³C₃ Coupling in SPPS

-

Resin Preparation:

-

Fmoc Deprotection:

-

Activation and Coupling of Fmoc-Ala-OH-¹³C₃:

-

In a separate vessel, dissolve 2-4 equivalents of Fmoc-Ala-OH-¹³C₃ and a coupling agent (e.g., HBTU, HATU) in DMF.[3][6]

-

Add an activation base like N,N-diisopropylethylamine (DIEA) and allow the mixture to pre-activate for 1-2 minutes.[3]

-

Add the activated Fmoc-Ala-OH-¹³C₃ solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For Fmoc-Ala-OH-¹³C₃, the coupling time may be increased to ensure complete reaction.[3][6]

-

-

Washing:

-

After the coupling is complete, wash the resin extensively with DMF and then dichloromethane (DCM) to remove excess reagents.[3]

-

-

Confirmation of Coupling:

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for all subsequent amino acids in the desired peptide sequence.[3]

-

Visualization of Workflows

Diagram 1: Experimental Workflow for SPPS using Fmoc-Ala-OH-¹³C₃

Caption: Workflow for a single amino acid coupling cycle in SPPS.

Disposal of ¹³C Labeled Fmoc-Alanine Waste

Since ¹³C is a non-radioactive isotope, no special radiological precautions are required for disposal.[11] The disposal protocol is determined by the chemical properties of the compound and any associated solvents. Fmoc-Ala-OH is a combustible solid and should be disposed of as chemical waste.[11]

Diagram 2: Disposal Workflow for Fmoc-Ala-OH-¹³C₃ Waste

Caption: Decision workflow for the proper disposal of Fmoc-Ala-OH-¹³C₃ waste.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. L-Alanine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. L-Alanine-ð-Fmoc (3-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Fmoc-Ala-OH-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected fragmentation pattern of N-(9-Fluorenylmethoxycarbonyl)-L-alanine-1-¹³C (Fmoc-Ala-OH-1-¹³C) using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Understanding this fragmentation is critical for researchers using stable isotope-labeled amino acids in quantitative proteomics, metabolic flux analysis, and as internal standards in drug development workflows. The incorporation of a single ¹³C atom at the carboxyl position provides a predictable +1 Da mass shift in the precursor ion and any fragment ions retaining this position, without altering the fundamental fragmentation pathways.[1]

Principles of Fragmentation for Fmoc-Protected Amino Acids

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated precursor ions, [M+H]⁺, with minimal initial fragmentation.[2] Subsequent tandem mass spectrometry (MS/MS) analysis, commonly using collision-induced dissociation (CID), imparts energy into these precursor ions, causing them to break at their most labile bonds.

For Fmoc-Ala-OH, the fragmentation is dominated by cleavages related to the bulky and relatively unstable Fmoc protecting group, as well as characteristic losses from the amino acid core. The primary fragmentation sites are:

-

The Fmoc Group: The bond between the fluorenylmethyloxy group and the carbonyl is susceptible to cleavage, leading to characteristic ions of the fluorenyl moiety.

-

The Carboxyl Group: The carboxylic acid functional group can readily undergo neutral losses of water (H₂O) and carbon dioxide (CO₂).

The ¹³C label at the carboxyl carbon serves as a powerful diagnostic tool. Any fragment containing this carbon will exhibit a +1 Da shift compared to its unlabeled counterpart, allowing for precise tracking of fragmentation pathways.

Predicted Fragmentation Pattern and Data

The following table summarizes the predicted monoisotopic m/z values for the major fragment ions of unlabeled Fmoc-Ala-OH and its ¹³C-labeled analogue in positive ion mode ESI-MS/MS. Calculations are based on the selection of the protonated precursor ion [M+H]⁺.

Molecular Formulas:

-

Fmoc-Ala-OH: C₁₈H₁₇NO₄ (Monoisotopic Mass: 311.1158 Da)

-

Fmoc-Ala-OH-1-¹³C: C₁₇¹³CH₁₇NO₄ (Monoisotopic Mass: 312.1191 Da)

| Ion Description | Fragmentation Pathway | Unlabeled Fmoc-Ala-OH (m/z) | Fmoc-Ala-OH-1-¹³C (m/z) | ¹³C Label Retained? |

| Precursor Ion | [M+H]⁺ | 312.1231 | 313.1264 | Yes |

| Fragment 1 | [M+H - H₂O]⁺ | 294.1125 | 295.1158 | Yes |

| Fragment 2 | [M+H - CO₂]⁺ | 268.1281 | 268.1281 | No |

| Fragment 3 | [Fluorenylmethyl Cation + H]⁺ | 180.0753 | 180.0753 | No |

| Fragment 4 | [Fluorenylmethyl Cation]⁺ | 179.0704 | 179.0704 | No |

| Fragment 5 | [Ala+H]⁺ (Loss of Dibenzofulvene + CO₂) | 90.0549 | 91.0583 | Yes |

Table 1: Predicted m/z values for major fragments of unlabeled and ¹³C-labeled Fmoc-Ala-OH.

Fragmentation Pathway Diagram

The diagram below illustrates the primary fragmentation pathways originating from the protonated precursor ion of Fmoc-Ala-OH-1-¹³C. The ¹³C atom is highlighted in red to denote its position and trace its retention in the resulting fragments.

Caption: Fragmentation pathway of [Fmoc-Ala-OH-1-¹³C+H]⁺.

Experimental Protocol: ESI-MS/MS Analysis

This section provides a representative methodology for the analysis of Fmoc-Ala-OH-1-¹³C. Instrument parameters may require optimization based on the specific mass spectrometer used.

A. Sample Preparation

-

Prepare a stock solution of Fmoc-Ala-OH-1-¹³C at 1 mg/mL in methanol or acetonitrile.

-

Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[3]

-

The addition of formic acid is crucial to promote protonation and enhance signal intensity in positive ion mode.[3]

B. Liquid Chromatography (Optional, for complex mixtures)

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient (e.g., 5% to 95% B over 5 minutes) can be used to elute the analyte.

C. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Infusion: Introduce the sample via direct infusion (5-10 µL/min) or from the LC eluent.

-

MS1 Scan: Perform a full scan (e.g., m/z 100-500) to identify the protonated precursor ion [M+H]⁺ at m/z 313.1264.

-

MS/MS Scan (Tandem MS):

-

Precursor Selection: Isolate the [M+H]⁺ ion (m/z 313.1) in the quadrupole or ion trap.

-

Activation: Use Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Collision Energy: Apply a normalized collision energy in the range of 15-30 eV. An energy ramp may be beneficial to observe both low-energy (e.g., water loss) and high-energy (e.g., Fmoc loss) fragments.

-

Mass Analyzer: Scan the resulting product ions in the second mass analyzer (e.g., TOF, Orbitrap, or ion trap).

-

D. Data Analysis

-

Analyze the resulting MS/MS spectrum to identify fragment ions.

-

Compare the observed m/z values with the theoretical values presented in Table 1.

-

Confirm the +1 Da mass shift for fragments containing the carboxyl group (e.g., [M+H - H₂O]⁺ and [Ala+H]⁺) and the absence of a mass shift for fragments derived solely from the Fmoc group.

References

Isotopic Enrichment of Commercially Available Fmoc-Ala-OH-1-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of commercially available N-(9-Fluorenylmethoxycarbonyl)-L-alanine-¹³C (Fmoc-Ala-OH-1-¹³C). This isotopically labeled amino acid is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a stable isotope label at a specific position within a peptide sequence. Such labeling is invaluable for a range of applications in drug development and proteomics, including quantitative analysis by mass spectrometry and structural studies by nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data on Isotopic Enrichment

The isotopic purity of commercially available Fmoc-Ala-OH-1-¹³C is a critical parameter for ensuring the accuracy and sensitivity of downstream applications. The enrichment level refers to the percentage of molecules in which the carbon atom at the 1-position (the carboxyl carbon) is ¹³C. The following table summarizes the typical isotopic purity of Fmoc-Ala-OH-1-¹³C available from a major commercial supplier.

| Supplier | Product Name | Isotopic Purity (atom % ¹³C) | CAS Number |

| Sigma-Aldrich | Fmoc-Ala-OH-1-¹³C | 99 atom % ¹³C | 202326-53-2[1] |

Experimental Protocols

The utilization of Fmoc-Ala-OH-1-¹³C in research and development primarily involves its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). The following protocols outline the general procedure for this process and the subsequent analysis to verify isotopic incorporation.

Protocol 1: Incorporation of Fmoc-Ala-OH-1-¹³C into a Peptide Sequence via Fmoc-Based SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing a ¹³C-labeled alanine residue.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Ala-OH-1-¹³C)

-

SPPS resin (e.g., Wang resin)

-

Coupling reagents (e.g., HBTU, DIPEA)

-

Fmoc deprotection solution (20% piperidine in DMF)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF within a reaction vessel for at least 30 minutes.[2][3]

-

First Amino Acid Coupling: If not using a pre-loaded resin, couple the first Fmoc-protected amino acid to the resin using a suitable coupling reagent and base in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-7 minutes.[2][3]

-

Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.[2][3]

-

¹³C-Labeled Alanine Coupling: Activate the Fmoc-Ala-OH-1-¹³C by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin with DMF to remove excess reagents.[3]

-

Repeat Synthesis Cycle: Repeat the deprotection (step 3), washing (step 4), and coupling (step 5) steps for each subsequent amino acid in the desired peptide sequence.[4]

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.[3]

-

Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.[3][4]

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide with cold diethyl ether, centrifuge to collect the peptide pellet, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Protocol 2: Verification of Isotopic Incorporation and Enrichment by Mass Spectrometry

High-resolution mass spectrometry is a primary technique for confirming the successful incorporation of the ¹³C label and determining the isotopic enrichment of the final peptide.

Procedure:

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent for mass spectrometry analysis (e.g., a water/acetonitrile mixture with formic acid).

-

Mass Spectrometry Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer or analyze by liquid chromatography-mass spectrometry (LC-MS).

-

Data Acquisition: Acquire the full mass spectrum, focusing on the expected mass-to-charge ratio (m/z) of the synthesized peptide.

-

Data Analysis:

-

Identify the molecular ion of the peptide.

-

For a peptide containing one Fmoc-Ala-OH-1-¹³C, the most abundant peak in the isotopic cluster should correspond to the mass of the peptide with one ¹³C atom (M+1).

-

Compare the observed isotopic distribution with the theoretical distribution to confirm high isotopic enrichment. The presence of a significant M+1 peak relative to the M peak (containing only ¹²C at that position) indicates successful labeling.

-

Visualizations

Experimental Workflow for Peptide Synthesis and Analysis

The following diagram illustrates the general workflow for synthesizing a ¹³C-labeled peptide using Fmoc-Ala-OH-1-¹³C and subsequent analysis to verify its isotopic enrichment.

Caption: Workflow for ¹³C-labeled peptide synthesis and analysis.

Logic for Troubleshooting Low Isotopic Enrichment

This diagram outlines a logical approach to troubleshooting issues of low isotopic enrichment in the final synthesized peptide.

Caption: Troubleshooting low isotopic enrichment in peptide synthesis.

References

role of Fmoc protecting group in peptide synthesis

An In-depth Technical Guide on the Role of the Fmoc Protecting Group in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides for research, diagnostics, and therapeutic applications. Introduced in the late 1970s, the Fmoc strategy offers significant advantages over the older tert-butyloxycarbonyl (Boc) method, primarily centered around its use of mild, basic conditions for deprotection. This allows for an orthogonal protection scheme where acid-labile groups can be used for side-chain protection, preserving the integrity of sensitive amino acid residues and complex peptide modifications. This guide provides a comprehensive technical overview of the Fmoc group, including its chemical properties, reaction mechanisms, the complete SPPS workflow, quantitative performance data, detailed experimental protocols, and a discussion of common challenges and mitigation strategies.

The Chemistry of the Fmoc Group

The Fmoc group is an amine protecting group valued for its stability under acidic and neutral conditions and its rapid cleavage under mild basic conditions.[1][2] This base-lability is the defining characteristic of the Fmoc SPPS strategy.

-

Structure: The Fmoc group consists of a fluorene ring system attached to a methoxycarbonyl moiety.[3] This large, aromatic structure contributes to the excellent solubility of Fmoc-protected amino acids in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[]

-

Orthogonality: The key advantage of the Fmoc group is its role in an "orthogonal" protection strategy.[3][5] The α-amino group is protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups (e.g., tert-butyl (tBu), tert-butyloxycarbonyl (Boc), trityl (Trt)).[3][6] This ensures that only the N-terminal Fmoc group is removed during each synthesis cycle, leaving the side-chain protectors and the peptide-resin linkage intact until the final acid-mediated cleavage step.[7]

Reaction Mechanisms

Protection of the α-Amino Group

The Fmoc group is typically introduced onto the α-amino group of an amino acid by reaction with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][3] The reaction with Fmoc-Cl proceeds via a standard Schotten-Baumann reaction, where the amine acts as a nucleophile attacking the chloroformate.[8]

Caption: Mechanism of Fmoc protection of an amino group.

Deprotection of the α-Amino Group

Fmoc group removal is a rapid base-catalyzed β-elimination reaction.[9] A secondary amine, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[10][11] This initiates the collapse of the molecule, releasing carbon dioxide and the free amine of the resin-bound peptide. The resulting dibenzofulvene (DBF) byproduct is scavenged by piperidine to form a stable adduct, which prevents DBF from reacting with the newly deprotected amine.[1][10]

Caption: Mechanism of Fmoc deprotection by piperidine.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc SPPS is an iterative process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[7][12] A typical cycle consists of four main steps: deprotection, washing, coupling, and a final washing step.

Caption: The iterative workflow of the Fmoc SPPS cycle.

Quantitative Data and Performance Metrics

The efficiency of the Fmoc strategy is well-documented, with mild conditions promoting high yields and purity.[]

Table 1: Comparison of Fmoc and Boc SPPS Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protection | Base-labile (Fmoc) | Acid-labile (Boc) |

| Side-Chain Protection | Acid-labile (tBu, Trt, Boc) | Strong acid-labile (Bzl) |

| Nα-Deprotection Reagent | 20-40% Piperidine in DMF[13] | 50% TFA in DCM[13] |

| Final Cleavage Reagent | ~95% TFA with scavengers[7][14] | Anhydrous HF or TFMSA[13][15] |

| Key Advantage | Mild conditions, orthogonal[5] | Effective for difficult, aggregation-prone sequences[13][15] |

| Key Disadvantage | Potential for base-induced side reactions[16] | Requires specialized HF apparatus, harsh conditions[5][15] |

| Automation | Easily automated due to mild chemistry[17] | More complex to automate due to corrosive reagents[2] |

Table 2: Fmoc Deprotection Kinetics and Conditions

| Deprotection Reagent | Concentration | Solvent | Half-life (t½) of Fmoc Group | Reference |

| Piperidine | 20% (v/v) | DMF | ~6 seconds | [1] |

| Piperidine | 30% (v/v) | DMF | < 10 seconds | [10] |

| Piperazine | 5% (v/v) | DMF | Slower than piperidine | [1] |

| DBU | 1% (v/v) | DMF | Faster than piperidine | [6] |

| Pyrrolidine | 20% (v/v) | DMF | Comparable to piperidine | [11] |

Experimental Protocols

Protocol: Standard Fmoc Deprotection

This protocol describes the removal of the N-terminal Fmoc group from a peptide-resin.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[9]

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes at room temperature.[9] This initial short treatment removes the bulk of the Fmoc groups.

-

Solution Removal: Drain the piperidine solution. This fraction contains the highest concentration of the DBF-piperidine adduct and can be used for UV monitoring.

-

Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes at room temperature to ensure complete removal.[9]

-

Solution Removal: Drain the piperidine solution.

-

Washing: Wash the resin thoroughly to remove all traces of piperidine and the DBF-piperidine adduct. A typical wash sequence is:

-

Drying: Dry the deprotected resin under a stream of nitrogen or in vacuo. The resin is now ready for the subsequent coupling step.

Protocol: Monitoring Fmoc Deprotection via UV Spectrophotometry

The deprotection reaction can be monitored in real-time by measuring the UV absorbance of the cleaved DBF-piperidine adduct in the solution flowing from the reactor.[19]

-

Equipment: An automated peptide synthesizer equipped with an in-line UV detector or a standard spectrophotometer.

-

Procedure:

-

Collect the filtrate from the deprotection steps (Protocol 6.1, steps 4 and 6).

-

Dilute an aliquot of the filtrate with a suitable solvent (e.g., DMF).

-

Measure the absorbance at approximately 301 nm.[19]

-

The completion of the reaction is indicated when the absorbance returns to baseline after the second deprotection and subsequent washes, signifying that no more DBF-piperidine adduct is being released.[19]

-

Protocol: Monitoring Coupling Completion (Kaiser Test)

The Kaiser test is a colorimetric assay used to detect free primary amines on the resin after a coupling step.[20] A negative result confirms that the coupling reaction has gone to completion.

-

Reagent Preparation:

-

Reagent A: 5 g ninhydrin in 100 mL ethanol.

-

Reagent B: 80 g phenol in 20 mL ethanol.

-

Reagent C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.

-

-

Procedure:

-

Take a small sample of the peptide-resin beads (5-10 mg) after the coupling and washing steps.

-

Add 2-3 drops of each reagent (A, B, and C) to the beads in a small test tube.

-

Heat the tube at 100°C for 5 minutes.

-

-

Interpretation:

-

Positive (Incomplete Coupling): Beads and solution turn a deep blue or purple, indicating the presence of unreacted primary amines.[19]

-

Negative (Complete Coupling): Beads and solution remain yellow or colorless, indicating the absence of free primary amines.[19]

-

Note: N-terminal proline residues will yield a reddish-brown color, not blue.[19]

-

Common Side Reactions and Mitigation

While robust, the Fmoc strategy is susceptible to certain side reactions, particularly under basic deprotection conditions.

Table 3: Common Side Reactions in Fmoc SPPS

| Side Reaction | Description | Sequence Susceptibility | Mitigation Strategies |

| Aspartimide Formation | The side-chain carboxylate of Asp attacks the backbone amide, forming a cyclic imide. This can hydrolyze to form β-aspartyl peptides or react with piperidine to form piperidides.[16][17] | Asp-Xxx sequences, especially Asp-Gly, Asp-Asn, Asp-Ser. | Use protecting groups on the preceding amino acid's backbone amide (e.g., Hmb).[9] Add HOBt to the deprotection solution.[16] |

| Diketopiperazine Formation | At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[16] | Most prevalent when Proline or Glycine is in the first or second position. | Use sterically hindered resins like 2-chlorotrityl chloride resin.[16] Couple a pre-formed Fmoc-dipeptide instead of single amino acids for the first two residues.[9] |

| Racemization | Loss of stereochemical integrity at the α-carbon, particularly during the activation step of coupling. | Cysteine (Cys) and Histidine (His) are highly susceptible. | Use low-racemization coupling reagents (e.g., HATU, HCTU) and additives like HOBt or Oxyma.[][21] Avoid over-activation and prolonged coupling times. |

| Piperidinyl-alanine Formation | Base-catalyzed elimination of the side-chain protecting group of Cys, followed by Michael addition of piperidine to the resulting dehydroalanine.[16] | Peptides with C-terminal Cysteine. | Use the sterically bulky trityl (Trt) protecting group for the Cys side chain.[16] |

Conclusion

The Fmoc protecting group is integral to modern peptide synthesis, enabling the efficient and reliable production of complex peptides under mild conditions. Its compatibility with a wide range of amino acids, including those with sensitive post-translational modifications, and its suitability for automation have solidified its status as the preferred strategy in both academic and industrial settings.[5][17] A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions, as detailed in this guide, is critical for researchers and drug development professionals to successfully leverage the power of Fmoc-based SPPS and troubleshoot the challenges inherent in synthesizing high-purity peptides.

References

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. lifetein.com [lifetein.com]

- 3. chempep.com [chempep.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. peptide.com [peptide.com]

- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. youtube.com [youtube.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.uci.edu [chem.uci.edu]

- 19. benchchem.com [benchchem.com]

- 20. ema.europa.eu [ema.europa.eu]

- 21. researchgate.net [researchgate.net]

The Proteomic Compass: A Technical Guide to Site-Specific Isotope Labeling

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular function, proteins are the primary architects and laborers. Understanding their dynamic expression, interactions, and modifications is paramount to unraveling biological processes and developing effective therapeutics. Site-specific isotope labeling in proteomics has emerged as a powerful compass, guiding researchers through the complexities of the proteome with quantitative precision. This technical guide delves into the core methodologies of site-specific isotope labeling, providing detailed experimental protocols, summarizing quantitative data, and visualizing the intricate signaling pathways and workflows that these techniques illuminate.

Core Methodologies in Site-Specific Isotope Labeling

Site-specific isotope labeling techniques introduce stable isotopes into proteins or peptides, creating mass shifts that can be accurately measured by mass spectrometry. This allows for the relative or absolute quantification of protein abundance and post-translational modifications across different experimental conditions. The most prominent methods include Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). Furthermore, the incorporation of non-canonical amino acids (ncAAs) offers a unique approach for bioorthogonal labeling and enrichment of newly synthesized proteins.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a metabolic labeling strategy where cells are cultured in media containing "light" (naturally abundant) or "heavy" (stable isotope-labeled) essential amino acids, typically arginine and lysine.[1][2] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[3][4] This creates a complete, in-vivo labeled proteome.

Experimental Workflow for SILAC:

The SILAC workflow can be broadly divided into two phases: an adaptation phase and an experimental phase.[3][4]

Detailed Experimental Protocol: SILAC

This protocol provides a general framework for a typical SILAC experiment. Optimization may be required for specific cell lines and experimental goals.

I. Cell Culture and Labeling (Adaptation Phase)

-

Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM) lacking lysine and arginine. Supplement one batch with "light" L-lysine and L-arginine (e.g., 12C6, 14N2-Lys and 12C6, 14N4-Arg) and another with "heavy" L-lysine and L-arginine (e.g., 13C6-Lys and 13C6, 15N4-Arg). Both media should be supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[3]

-

Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium. Passage the cells for at least five to six doublings to ensure near-complete incorporation (>97%) of the labeled amino acids into the proteome.[5]

-

Incorporation Check (Optional but Recommended): After several passages, lyse a small aliquot of the "heavy" labeled cells, digest the proteins, and analyze by mass spectrometry to confirm the labeling efficiency.

II. Experimental Treatment and Sample Preparation

-

Treatment: Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control ("light" labeled cells).

-

Cell Lysis: Harvest both cell populations and lyse them separately using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Pooling: Mix equal amounts of protein from the "light" and "heavy" lysates. This is a critical step to minimize experimental variability.[5]

III. Protein Digestion and Mass Spectrometry

-

In-solution or In-gel Digestion:

-

In-solution: Reduce the disulfide bonds in the pooled protein sample with dithiothreitol (DTT), alkylate the cysteines with iodoacetamide (IAA), and digest the proteins into peptides using a protease like trypsin overnight at 37°C.[3]

-

In-gel: Separate the pooled protein lysate by SDS-PAGE. Excise the entire lane, cut it into small pieces, and perform in-gel digestion with trypsin.[3]

-

-

Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or a similar reverse-phase chromatography method.

-

LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.

IV. Data Analysis

-

Peptide Identification and Quantification: Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" to "light" peptide pairs.[5]

-

Statistical Analysis: Perform statistical tests to identify proteins with significant changes in abundance between the experimental and control conditions.

Isobaric Tagging: iTRAQ and TMT

iTRAQ and TMT are chemical labeling techniques that use isobaric tags to label the N-terminus and lysine residues of peptides.[6][7] The tags consist of a reporter group, a balancer group, and a peptide-reactive group.[8] In the mass spectrometer, the tags themselves are isobaric, meaning peptides from different samples labeled with different tags have the same mass-to-charge ratio (m/z) in the MS1 scan. Upon fragmentation (MS/MS), the reporter ions are released, and their relative intensities are used for quantification.[6][9]

Experimental Workflow for iTRAQ/TMT:

Detailed Experimental Protocol: TMT 10-plex

This protocol outlines the steps for a TMT 10-plex experiment. Similar principles apply to iTRAQ and other TMT plex formats.

I. Sample Preparation and Digestion

-

Protein Extraction: Extract proteins from up to 10 different samples using a lysis buffer compatible with downstream processing (e.g., urea-based buffer).

-

Protein Quantification: Accurately quantify the protein concentration in each sample. It is crucial to start with equal amounts of protein for each sample.

-

Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteines with IAA.

-

Protein Digestion: Digest the proteins into peptides using trypsin. A two-step digestion with Lys-C followed by trypsin can improve digestion efficiency.[10]

II. TMT Labeling and Sample Pooling

-

TMT Reagent Reconstitution: Reconstitute the TMT10plex label reagents in anhydrous acetonitrile.[11]

-

Peptide Labeling: Label the peptides from each sample with a unique TMT reagent by incubating for 1 hour at room temperature.[11]

-

Quenching: Quench the labeling reaction with hydroxylamine.[11]

-

Sample Pooling: Combine all 10 labeled samples into a single tube.

III. Peptide Fractionation and Mass Spectrometry

-

Peptide Cleanup: Desalt the pooled peptide mixture.

-

Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, fractionate the pooled peptides using techniques like high-pH reversed-phase liquid chromatography (HpH-RP-LC).[12]

-

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The mass spectrometer should be configured to perform MS/MS on the pooled peptide ions and measure the intensities of the TMT reporter ions in the low m/z range. For improved quantification accuracy, a synchronous precursor selection (SPS) MS3 method can be used on Orbitrap instruments.[13]

IV. Data Analysis

-

Database Searching: Search the MS/MS data against a protein database to identify the peptides.

-

Reporter Ion Quantification: Use software such as Proteome Discoverer to extract the reporter ion intensities for each identified peptide.[13]

-

Normalization and Statistical Analysis: Normalize the reporter ion intensities to account for mixing errors and perform statistical analysis to identify proteins with significant abundance changes across the different samples.

Site-Specific Incorporation of Non-Canonical Amino Acids (ncAAs)

This technique involves the metabolic labeling of proteins with ncAAs that contain bioorthogonal chemical handles, such as an azide or an alkyne.[14][15] These handles allow for the selective chemical modification of the labeled proteins, enabling their enrichment and identification. A prominent example is Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), which often uses the methionine analog L-azidohomoalanine (AHA).[15][16]

Experimental Workflow for BONCAT:

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. researchgate.net [researchgate.net]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 5. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Proteomic Analysis Reveals Effects of Epidermal Growth Factor Receptor (EGFR) on Invasion-promoting Proteins Secreted by Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A compendium of ERK targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A proteomics strategy to elucidate functional protein-protein interactions applied to EGF signaling | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]

- 13. apps.thermoscientific.com [apps.thermoscientific.com]

- 14. nautilus.bio [nautilus.bio]

- 15. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BONCAT-based Profiling of Nascent Small and Alternative Open Reading Frame-encoded Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-Ala-OH-1-¹³C in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Fmoc-Ala-OH-1-¹³C into peptides using solid-phase peptide synthesis (SPPS). The inclusion of ¹³C-labeled amino acids is a powerful technique in proteomics, structural biology, and drug development, enabling precise quantitative analysis and detailed structural studies.

Fmoc-Ala-OH-1-¹³C is a stable isotope-labeled amino acid that serves as a crucial building block in SPPS.[1] The replacement of a single carbon atom with its heavier ¹³C isotope induces a predictable mass shift without altering the chemical properties of the resulting peptide.[2][3] This unique characteristic makes it an ideal internal standard for the absolute quantification (AQUA) of proteins by mass spectrometry and a valuable probe for nuclear magnetic resonance (NMR) studies of protein structure and dynamics.[2][4]

Key Applications

The integration of Fmoc-Ala-OH-1-¹³C into synthetic peptides has broad applications across various scientific disciplines:

-

Quantitative Proteomics (AQUA): Stable isotope-labeled peptides are used as internal standards to determine the absolute concentration of target proteins in complex biological samples.[2]

-

Structural Biology: ¹³C labeling simplifies complex NMR spectra, allowing for the unambiguous assignment of signals and the elucidation of three-dimensional peptide and protein structures.[4][5]

-

Pharmacokinetic Analyses: Labeled peptides serve as reliable reference materials for drug metabolism and pharmacokinetic studies, enabling accurate tracking of a drug's behavior in biological systems.[3]

-

Metabolite Identification: These peptides facilitate the accurate identification of metabolites in metabolic studies by tracing biochemical pathways.[3]

Physicochemical Properties and Specifications

Proper handling and storage of Fmoc-Ala-OH-1-¹³C are essential for successful peptide synthesis.

| Property | Value |

| Molecular Formula | C₁₄¹³CH₁₇NO₄ |

| Molecular Weight | Approx. 312.3 g/mol |

| Isotopic Purity | ≥ 98.5% |

| Appearance | White to off-white solid |

| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months |

Quantitative Data Summary

The efficiency of incorporating isotopically labeled amino acids is critical for the accuracy of subsequent quantitative analyses. The following table provides expected outcomes for the synthesis of a ¹³C-labeled peptide.

| Parameter | Expected Value | Notes |

| Incorporation Efficiency of ¹³C-labeled Amino Acid | >95% | Requires optimized coupling conditions and potentially extended reaction times.[2] |

| Overall Crude Peptide Yield | Sequence-dependent (typically 50-80%) | Yield can be affected by the length and sequence of the peptide.[2] |

| Purity after RP-HPLC | >95% | Dependent on the efficiency of the synthesis and purification steps.[2] |

| Isotopic Enrichment in Final Peptide | >98% | Dependent on the isotopic purity of the starting Fmoc-Ala-OH-1-¹³C.[2] |

Experimental Protocols

The following protocols outline the manual and automated synthesis of a peptide incorporating Fmoc-Ala-OH-1-¹³C using standard Fmoc/tBu chemistry.

Materials and Reagents

-

Fmoc-Ala-OH-1-¹³C

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

Coupling reagents: HBTU, HATU, or DIC/Oxyma

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Washing solvents: Methanol, Diethyl ether

Manual Solid-Phase Peptide Synthesis Protocol

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2]

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (for Fmoc-Ala-OH-1-¹³C):

-

In a separate vessel, dissolve 2 equivalents of Fmoc-Ala-OH-1-¹³C and a suitable coupling reagent (e.g., 1.95 eq of HBTU) in DMF.

-

Add 4 equivalents of DIPEA and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a minimum of 2 hours, and potentially up to 4 hours, to ensure complete incorporation.[2]

-

-

Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[6]

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection:

-

Peptide Precipitation and Purification:

-

Purification and Analysis:

Automated Solid-Phase Peptide Synthesis Protocol

For automated synthesis, the general principles remain the same. The protocol involves sequential cycles of deprotection, washing, and coupling.

-

Resin Loading: Load the appropriate resin into the synthesizer's reaction vessel.

-

First Amino Acid Coupling: Deprotect the resin and couple the first Fmoc-protected amino acid using the synthesizer's standard protocols.

-

Peptide Chain Elongation: For each subsequent amino acid, including Fmoc-Ala-OH-1-¹³C, the automated cycle consists of:

-

Deprotection: Removal of the Fmoc group with 20% piperidine in DMF.

-

Washing: Thorough washing of the resin with DMF.

-

Coupling: Addition of the activated amino acid. For Fmoc-Ala-OH-1-¹³C, it is advisable to program a longer coupling time (e.g., 2-4 hours) to ensure high incorporation efficiency.

-

-

Final Steps: After the final amino acid is coupled, the peptide-resin is removed from the synthesizer for manual cleavage, precipitation, and purification as described in the manual protocol.

Experimental Workflows and Signaling Pathways

Visual representations of the experimental workflows can aid in understanding the overall process.

References

Application Notes and Protocols for Fmoc-Ala-OH-1-13C in Automated Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of stable isotopes, such as Carbon-13 (¹³C), into peptides is a powerful technique for a variety of research and drug development applications. Fmoc-Ala-OH-1-¹³C is a pivotal building block for synthesizing peptides with a ¹³C label at a specific carbonyl carbon of an alanine residue. This isotopic enrichment allows for the unambiguous tracking and quantification of peptides in complex biological systems using mass spectrometry (MS) and enhances structural studies by nuclear magnetic resonance (NMR) spectroscopy. These labeled peptides are invaluable tools in proteomics, metabolic studies, and pharmacokinetic analyses.

This document provides a detailed protocol for the utilization of Fmoc-Ala-OH-1-¹³C in standard automated solid-phase peptide synthesis (SPPS) workflows. The physicochemical properties of Fmoc-Ala-OH-1-¹³C are nearly identical to its unlabeled counterpart, meaning it can be seamlessly integrated into existing protocols with minimal modifications. Standard Fmoc/tBu chemistry is highly efficient, with coupling yields typically exceeding 99%.[]

Data Presentation

The successful incorporation of Fmoc-Ala-OH-1-¹³C and the overall success of the peptide synthesis are assessed by a combination of qualitative and quantitative measures. Below are tables summarizing typical quantitative data expected from a standard automated synthesis of a model peptide containing a ¹³C-labeled alanine residue.

Table 1: Synthesis Reagents and Conditions for a Model Peptide

| Parameter | Value | Notes |

| Synthesizer | Standard Automated Peptide Synthesizer | e.g., CEM Liberty Blue, Prelude X |

| Resin | Rink Amide or Wang Resin | 0.1 mmol scale |

| Fmoc-Amino Acids | 5 equivalents (relative to resin loading) | |

| Fmoc-Ala-OH-1-¹³C | 2-3 equivalents (relative to resin loading) | Use of fewer equivalents is recommended due to higher cost. |

| Activator | HBTU/HOBt or HATU | 4.5-5 equivalents |

| Base | N,N-Diisopropylethylamine (DIPEA) | 10 equivalents |

| Deprotection Solution | 20% Piperidine in DMF | |

| Coupling Time (Standard) | 30-60 minutes | |

| Coupling Time (¹³C-Ala) | 60-120 minutes (optional double coupling) | To ensure maximum incorporation of the expensive labeled residue. |

| Cleavage Cocktail | Reagent K (TFA/Thioanisole/H₂O/Phenol/EDT) | 2-3 hours |

| Purification | Reverse-Phase HPLC | C18 column with a water/acetonitrile gradient |

Table 2: Expected Yield and Purity of a Model 10-mer Peptide

| Parameter | Unlabeled Peptide | ¹³C-Labeled Peptide |

| Crude Peptide Yield | 75-90% | 70-85% |

| Purity (Crude) | 60-80% | 55-75% |

| Final Yield (Post-Purification) | 25-40% | 20-35% |

| Final Purity (by HPLC) | >98% | >98% |

| Expected Mass (Monoisotopic) | Calculated based on sequence | Calculated based on sequence + 1.00335 Da |

| Observed Mass (by MS) | Matches expected mass ± 0.1 Da | Matches expected mass ± 0.1 Da |

Experimental Protocols

The following is a generalized protocol for automated solid-phase peptide synthesis incorporating Fmoc-Ala-OH-1-¹³C. This protocol should be adapted to the specific peptide sequence and synthesizer used.

Resin Preparation

-

Place the appropriate amount of resin (e.g., 0.1 mmol) in the synthesizer's reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

Automated Synthesis Cycles

The automated synthesizer will perform the following steps iteratively for each amino acid in the sequence.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.

-

-

Amino Acid Coupling:

-

For standard amino acids, dissolve the Fmoc-amino acid (5 eq.), activator (e.g., HBTU, 4.9 eq.), and HOBt (5 eq.) in DMF. Add DIPEA (10 eq.) to the reaction vessel, followed by the amino acid solution.

-

For Fmoc-Ala-OH-1-¹³C , to conserve the expensive reagent, it is recommended to use a reduced equivalency (e.g., 2-3 eq.). To ensure high coupling efficiency, the coupling time can be extended (e.g., to 2 hours) or a double coupling protocol can be employed.

-

Allow the coupling reaction to proceed for the specified time.

-

Wash the resin with DMF to remove excess reagents.

-

Cleavage and Deprotection

-

After the final synthesis cycle, wash the resin with dichloromethane (DCM).

-

Dry the resin under a stream of nitrogen.

-